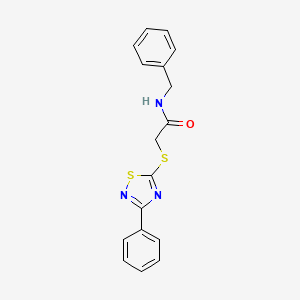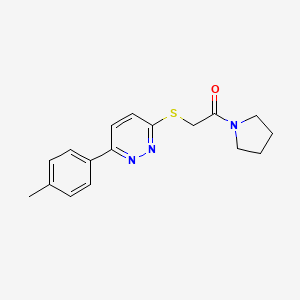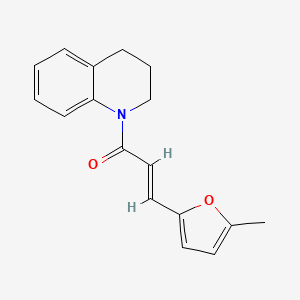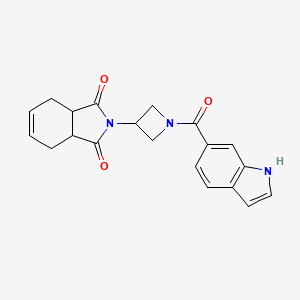![molecular formula C17H22F3N3O3 B2892056 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile CAS No. 1956692-01-5](/img/structure/B2892056.png)
8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Trifluoroethyl Group: This step may involve the use of trifluoroethylating agents under controlled conditions.
Spirocyclization: The formation of the spirocyclic structure is a critical step, often requiring specific catalysts and reaction conditions.
Functional Group Transformations: Introduction of the carbonyl and nitrile groups through various organic transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile could be investigated for its potential as a drug candidate, particularly for its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
- 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carboxamide
- 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-methyl
Uniqueness
The uniqueness of 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[55]undecane-7-carbonitrile lies in its specific spirocyclic structure and the presence of the trifluoroethyl group
Propriétés
IUPAC Name |
8-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O3/c18-17(19,20)11-22-10-12(8-14(22)24)15(25)23-6-3-5-16(13(23)9-21)4-1-2-7-26-16/h12-13H,1-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTRJQNZTJRAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2C#N)C(=O)C3CC(=O)N(C3)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide](/img/structure/B2891973.png)
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891974.png)

![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2891977.png)
![3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2891978.png)
![N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2891979.png)
![1-(3-Chloro-4-methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2891981.png)


![1-[(4-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2891986.png)


![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2891991.png)
![N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2891994.png)
